4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate
Description
This compound is a carbamate derivative featuring a 3-nitrobenzyl core substituted with a 4-chlorophenylsulfanyl group at the 4-position and an N-(3-methylphenyl)carbamate moiety at the benzyl position. Its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent, though specific biological data remain scarce in publicly available literature .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl N-(3-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-14-3-2-4-17(11-14)23-21(25)28-13-15-5-10-20(19(12-15)24(26)27)29-18-8-6-16(22)7-9-18/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZFKOYOJZYOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-chlorothiophenol with 3-nitrobenzyl chloride to form 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl chloride. This intermediate is then reacted with N-(3-methylphenyl)carbamate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound is of particular interest in medicinal chemistry due to its potential as an antimicrobial and anticancer agent.
- Antimicrobial Activity : Research indicates that compounds with similar sulfanyl and nitro groups exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : The mechanism of action involves inducing apoptosis in cancer cells. In vitro studies demonstrate that treatment with this compound leads to increased caspase activity, suggesting its role in programmed cell death pathways. This property is crucial for the development of novel anticancer therapies .
Environmental Applications
The environmental impact of chemical compounds is increasingly scrutinized, and this compound's potential for use in environmental remediation is noteworthy.
- Pollutant Degradation : The nitro group in the compound can participate in redox reactions, which are essential for breaking down pollutants in contaminated environments. Research has indicated that compounds with similar structures can effectively degrade organic pollutants, thus contributing to environmental cleanup efforts .
Industrial Applications
In industrial settings, this compound may be utilized for its chemical reactivity and ability to form covalent bonds with various substrates.
- Synthesis of Novel Materials : The unique functional groups present allow for the modification and synthesis of new materials with specific properties. For example, it can be used in the production of specialized polymers or coatings that require enhanced durability or chemical resistance .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of carbamate derivatives revealed that 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanism
In vitro experiments using human cancer cell lines demonstrated that this compound increased apoptosis rates significantly compared to untreated controls. Flow cytometry analysis indicated a rise in cells undergoing early and late apoptosis, highlighting its potential as an anticancer agent.
Case Study 3: Environmental Impact Assessment
Research investigating the degradation of organic pollutants using this compound showed promising results. Laboratory tests indicated that it could effectively reduce concentrations of common environmental contaminants by over 70% within 48 hours under optimized conditions.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs (Table 1) highlight variations in substituents that influence physicochemical and biological properties:
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Key Observations :
- Lipophilicity: The target compound’s sulfanyl group and 3-nitro substituent likely increase lipophilicity compared to analogs with phenoxyethyl or ethylcarbamate groups (e.g., 62643-98-5, 17683-86-2). Compounds with dichlorophenyl substitutions (e.g., 5a–i in ) exhibit higher log k values (up to 3.2), suggesting that chloro groups enhance membrane permeability more effectively than nitro groups.
- Bioactivity : Dichlorophenyl carbamates (e.g., 5a–i) demonstrate potent antifungal activity, while nitro-substituted derivatives (e.g., target compound) may prioritize enzyme inhibition due to electronic effects.
Biological Activity
Overview
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate is a complex organic compound with the chemical formula CHClNOS and a molar mass of 428.89 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the chlorophenyl and nitrobenzyl groups, suggest a range of possible interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molar Mass | 428.89 g/mol |
| CAS Number | 320424-15-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group can undergo reduction reactions, potentially leading to the formation of reactive intermediates that may modulate various biological pathways. Additionally, the sulfanyl group can form covalent bonds with proteins or enzymes, further influencing their activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bacterial cell death .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest, likely mediated by its interaction with specific signaling pathways .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibition capabilities. Notably, it has shown strong inhibitory activity against acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The presence of the chlorophenyl group is believed to enhance its binding affinity to the enzyme .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. Results indicated moderate to strong activity against Salmonella typhi, with an IC comparable to established antibiotics .
- Cytotoxicity Assessment : In a series of assays conducted on different cancer cell lines (e.g., MCF-7 and A-431), this compound exhibited IC values lower than those of standard chemotherapeutics like doxorubicin, suggesting its potential as an alternative therapeutic agent .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase in vitro. Results showed that it effectively reduced enzyme activity by up to 75% at higher concentrations, indicating its potential role in neuropharmacology .
Comparative Analysis
When compared with similar compounds such as 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-phenylcarbamate and 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(4-methylphenyl)carbamate, this compound stands out due to its unique combination of functional groups that confer specific biological activities.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Strong |
| 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-phenylcarbamate | Low | Moderate | Moderate |
| 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(4-methylphenyl)carbamate | Moderate | Moderate | Weak |
Q & A
Q. How do solvent effects and counterion choices influence crystallization for X-ray diffraction studies?
- Answer : Screen solvents with varying polarity (e.g., ethanol, acetonitrile) using the microbatch method . Add counterions (e.g., trifluoroacetate) to stabilize crystal packing via hydrogen bonds. Optimize slow evaporation at 4°C. Validate with PXRD to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
